molecular formula C7H5BrClNaO3S B13204017 Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate

Cat. No.: B13204017
M. Wt: 307.53 g/mol
InChI Key: CFEWDADLHOGRIT-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H5BrClNaO3S It is primarily used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-chloro-4-methoxybenzene. This process can be achieved through the reaction of the corresponding benzene derivative with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds.

Scientific Research Applications

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, which are crucial in its applications in synthesis and research.

Comparison with Similar Compounds

  • Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfonate
  • Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfonamide
  • Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfonic acid

Comparison: Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate is unique due to its specific sulfonate group, which imparts distinct reactivity compared to its sulfonate and sulfonamide counterparts. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not be as effective.

Properties

Molecular Formula

C7H5BrClNaO3S

Molecular Weight

307.53 g/mol

IUPAC Name

sodium;2-bromo-5-chloro-4-methoxybenzenesulfinate

InChI

InChI=1S/C7H6BrClO3S.Na/c1-12-6-2-4(8)7(13(10)11)3-5(6)9;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

CFEWDADLHOGRIT-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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